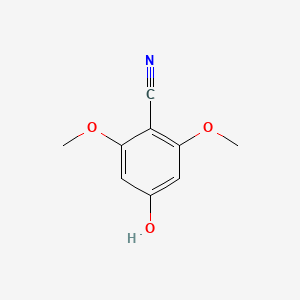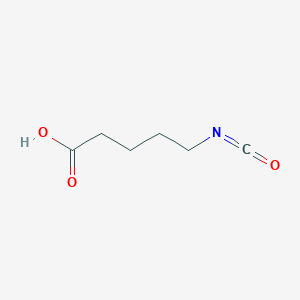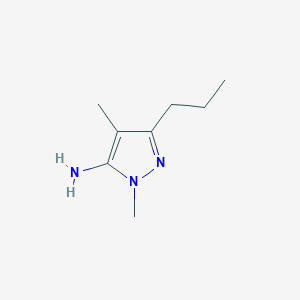
4-Hydroxy-2,6-dimethoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2,6-dimethoxybenzonitrile is an organic compound with the molecular formula C9H9NO3 It is characterized by the presence of a hydroxyl group and two methoxy groups attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,6-dimethoxybenzonitrile typically involves the reaction of 2,6-dimethoxybenzonitrile with appropriate reagents to introduce the hydroxyl group at the 4-position. One common method involves the use of methylmagnesium iodide followed by cleavage of the ether linkages with aluminum chloride . Another approach includes the reaction of nitrile compounds with alkali metal halides followed by acid treatment .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-2,6-dimethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the reagents used.
Applications De Recherche Scientifique
4-Hydroxy-2,6-dimethoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2,6-dimethoxybenzonitrile involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The nitrile group can undergo nucleophilic addition reactions, further contributing to its chemical behavior .
Comparaison Avec Des Composés Similaires
2,6-Dimethoxybenzonitrile: Lacks the hydroxyl group, making it less reactive in certain reactions.
4-Hydroxybenzonitrile: Lacks the methoxy groups, affecting its solubility and reactivity.
2,3-Dimethoxybenzonitrile: Different substitution pattern, leading to different chemical properties
Uniqueness: 4-Hydroxy-2,6-dimethoxybenzonitrile is unique due to the combination of hydroxyl and methoxy groups on the benzonitrile core, providing a distinct set of chemical properties and reactivity patterns.
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
4-hydroxy-2,6-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H9NO3/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4,11H,1-2H3 |
Clé InChI |
WQHQWXWSEGQGIW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1C#N)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine](/img/structure/B15272547.png)









![Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)
